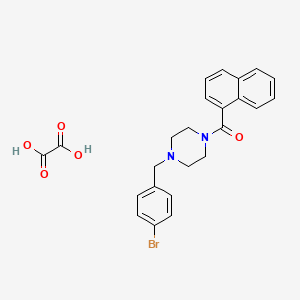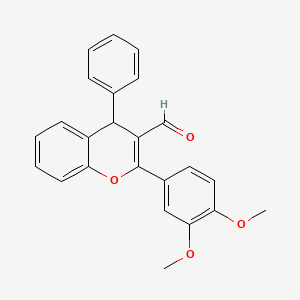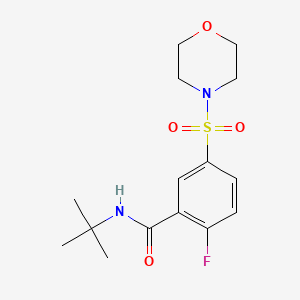
N-isopropyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide
Übersicht
Beschreibung
N-isopropyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide, commonly known as PAC-1, is a small molecule that has been studied for its potential use in cancer treatment. This compound was first synthesized in 2005 and has since been the subject of numerous scientific studies. The purpose of
Wirkmechanismus
The mechanism of action of PAC-1 involves the activation of procaspase-3, which is normally present in cells in an inactive form. Upon activation, procaspase-3 cleaves a number of downstream targets, leading to the induction of apoptosis. PAC-1 has been shown to bind specifically to procaspase-3, leading to its activation and subsequent apoptosis.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, PAC-1 has also been shown to have a number of other biochemical and physiological effects. For example, PAC-1 has been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a role in the regulation of pH in cells. PAC-1 has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of PAC-1 for lab experiments is its specificity for procaspase-3. This allows for the selective induction of apoptosis in cancer cells, while leaving normal cells unharmed. However, one of the limitations of PAC-1 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on PAC-1. One area of interest is the development of more efficient synthesis methods for this compound, which could help to increase its availability for research purposes. Another area of interest is the potential use of PAC-1 in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, there is also interest in exploring the potential use of PAC-1 in the treatment of other diseases, such as Alzheimer's disease or Parkinson's disease, where the activation of procaspase-3 may play a role in disease progression.
Conclusion
In conclusion, PAC-1 is a small molecule that has shown great promise for its potential use in cancer treatment. Its ability to induce apoptosis in cancer cells, while leaving normal cells unharmed, makes it an attractive candidate for further research. With continued study, PAC-1 may one day become an important tool in the fight against cancer and other diseases.
Synthesemethoden
The synthesis of PAC-1 involves a multistep process that includes the reaction of 4-methylbenzaldehyde with isopropylamine to form N-isopropyl-4-methylbenzamide. This intermediate is then reacted with cyclopropanecarboxylic acid to form PAC-1. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
PAC-1 has been studied extensively for its potential use in cancer treatment. One of the key advantages of this compound is its ability to induce apoptosis, or programmed cell death, in cancer cells. This is achieved through the activation of procaspase-3, an enzyme that plays a critical role in the apoptotic pathway. In addition to inducing apoptosis, PAC-1 has also been shown to inhibit the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
2,2-bis(4-methylphenyl)-N-propan-2-ylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-14(2)22-20(23)19-13-21(19,17-9-5-15(3)6-10-17)18-11-7-16(4)8-12-18/h5-12,14,19H,13H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGMNGSIOPLTGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NC(C)C)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901321163 | |
| Record name | 2,2-bis(4-methylphenyl)-N-propan-2-ylcyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647766 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
360764-60-9 | |
| Record name | 2,2-bis(4-methylphenyl)-N-propan-2-ylcyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5172809.png)
![2-amino-4-(4-ethylphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5172816.png)
![1-[2-(methylthio)benzoyl]indoline](/img/structure/B5172836.png)
![3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5172838.png)
![2-[(2-methoxyphenyl)sulfonyl]-1-phenylethyl thiocyanate](/img/structure/B5172840.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[3-(trifluoromethoxy)benzyl]acetamide](/img/structure/B5172846.png)

![3-methoxy-4-[4-(3-phenoxyphenoxy)butoxy]benzaldehyde](/img/structure/B5172855.png)

![2-tert-butyl-1-[2-(4-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5172866.png)



